molecular formula C14H11NO2S B14373673 4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 89991-35-5

4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14373673
CAS No.: 89991-35-5
M. Wt: 257.31 g/mol
InChI Key: QGDDWVNCABKJMO-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring fused with a hydroxyphenyl group

Preparation Methods

The synthesis of 4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the condensation of 4-hydroxyaniline with 2-chlorobenzoic acid, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other similar compounds such as:

    4-Hydroxyphenylacetic acid: This compound also contains a hydroxyphenyl group but lacks the benzothiazine ring.

    Bisphenol derivatives: Compounds like bisphenol A have similar phenolic structures but different functional groups and applications.

    9,9-Bis(4-hydroxyphenyl) fluorene: This compound has a similar hydroxyphenyl group but is structurally different due to the presence of a fluorene ring.

The uniqueness of this compound lies in its benzothiazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89991-35-5

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H11NO2S/c16-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)18-9-14(15)17/h1-8,16H,9H2

InChI Key

QGDDWVNCABKJMO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)C3=CC=C(C=C3)O

Origin of Product

United States

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